![molecular formula C11H18N2O2 B3217498 (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine CAS No. 1179626-86-8](/img/structure/B3217498.png)
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine
描述
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine, also known as N1-(2,4-dimethoxybenzyl)-1,2-ethanediamine, is a compound with the molecular formula C11H18N2O2 and a molecular weight of 210.28 g/mol . This compound is characterized by the presence of an aminoethyl group and a dimethoxyphenylmethyl group, making it a versatile molecule in various chemical reactions and applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine typically involves the reaction of 2,4-dimethoxybenzyl chloride with ethylenediamine under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the product. The final product is typically purified by recrystallization or chromatography techniques .
化学反应分析
Types of Reactions
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine undergoes various types of chemical reactions, including:
Oxidation: The aminoethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH~4~) or sodium borohydride (NaBH~4~) are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO~3~) for nitration or bromine (Br~2~) for bromination.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
科学研究应用
Chemistry
In chemistry, (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is used as a building block for the synthesis of more complex molecules. It serves as an intermediate in the preparation of various pharmaceuticals and agrochemicals .
Biology
In biological research, this compound is used to study the interactions between amine-containing molecules and biological receptors. It is also employed in the synthesis of biologically active compounds that can act as enzyme inhibitors or receptor agonists/antagonists .
Medicine
In medicine, derivatives of this compound are investigated for their potential therapeutic effects. These derivatives may exhibit activities such as anti-inflammatory, analgesic, or anticancer properties .
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers to modify their properties or used as a precursor for the synthesis of dyes and pigments .
作用机制
The mechanism of action of (2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or ionic interactions with active sites, while the dimethoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects .
相似化合物的比较
Similar Compounds
(2-Aminoethyl)benzylamine: Lacks the methoxy groups on the aromatic ring.
(2-Aminoethyl)[(3,4-dimethoxyphenyl)methyl]amine: Has methoxy groups at different positions on the aromatic ring.
(2-Aminoethyl)[(2,5-dimethoxyphenyl)methyl]amine: Has methoxy groups at different positions on the aromatic ring.
Uniqueness
(2-Aminoethyl)[(2,4-dimethoxyphenyl)methyl]amine is unique due to the specific positioning of the methoxy groups on the aromatic ring, which can influence its reactivity and interactions with other molecules. This unique structure can result in distinct biological and chemical properties compared to its analogs .
属性
IUPAC Name |
N'-[(2,4-dimethoxyphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O2/c1-14-10-4-3-9(8-13-6-5-12)11(7-10)15-2/h3-4,7,13H,5-6,8,12H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLZCZXQCKGZBRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)CNCCN)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


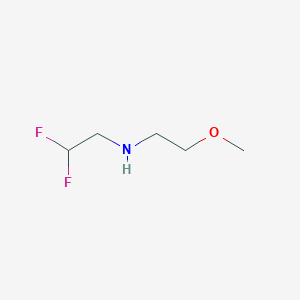
![[(3-Bromo-benzyl)-isopropyl-amino]-acetic acid](/img/structure/B3217436.png)

![[2-(Pyridin-3-yl)ethyl]urea](/img/structure/B3217446.png)
![[(4-Chloro-benzyl)-ethyl-amino]-acetic acid](/img/structure/B3217452.png)
![(R)-8-(2-azido-1-hydroxyethyl)-5-(benzyloxy)-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3217454.png)
![tert-Butyl 2,2-difluoro-1-oxa-4,9-diazaspiro[5.5]undecane-9-carboxylate](/img/structure/B3217455.png)
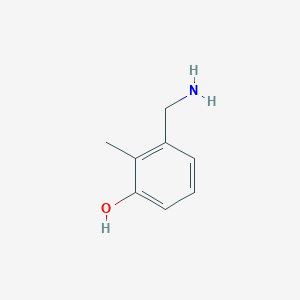
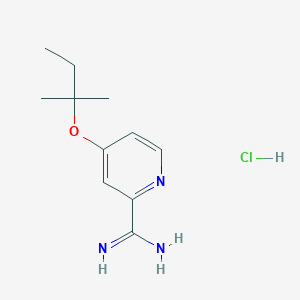
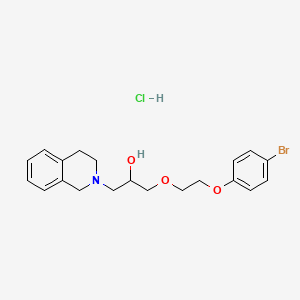

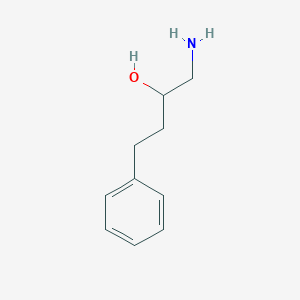
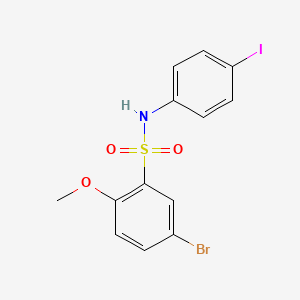
![2-{[2-(3-Fluorophenyl)-2-hydroxyethyl]amino}-2-methylpropan-1-ol](/img/structure/B3217527.png)
